molecular formula C10H13N3O4 B592162 tert-Butyl (6-nitropyridin-3-yl)carbamate CAS No. 96721-84-5

tert-Butyl (6-nitropyridin-3-yl)carbamate

Cat. No.: B592162
CAS No.: 96721-84-5
M. Wt: 239.231
InChI Key: YPROTXGMELDXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (6-nitropyridin-3-yl)carbamate (CAS 96721-84-5) is a high-purity chemical intermediate of significant value in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C 10 H 13 N 3 O 4 and a molecular weight of 239.23 g/mol, is characterized by its nitropyridine and Boc-protected carbamate functional groups . These features make it a versatile building block for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other heterocyclic compounds. As a key synthetic intermediate, its primary research application lies in its potential for further chemical transformations; the nitro group can be reduced to an amine, and the Boc protecting group can be selectively removed under mild acidic conditions to reveal a free amine . This allows researchers to strategically functionalize the pyridine ring system. The compound must be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or human use. Researchers can request detailed characterization data and certificates of analysis for quality assurance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(6-nitropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-4-5-8(11-6-7)13(15)16/h4-6H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPROTXGMELDXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679895
Record name tert-Butyl (6-nitropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96721-84-5
Record name tert-Butyl (6-nitropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Tert Butyl 6 Nitropyridin 3 Yl Carbamate

Precursor Chemistry and Rational Design of Synthetic Routes

Strategic Functionalization of Pyridine (B92270) Precursors

The synthesis typically commences with a commercially available and suitably functionalized pyridine derivative. A highly effective precursor is 2-chloro-5-nitropyridine. This starting material is ideal because the chlorine atom at the 2-position and the nitro group at the 5-position activate the ring for nucleophilic attack, particularly at the 2-position.

An alternative pathway could begin with 3-aminopyridine. wikipedia.org This compound can be prepared by the Hofmann rearrangement of nicotinamide using sodium hypobromite. wikipedia.org However, direct nitration of 3-aminopyridine is challenging, often resulting in a mixture of products or decomposition due to the oxidizing nature of nitrating agents. google.com Therefore, protecting the amino group before nitration is a critical step, though this can also lead to complex regiochemical outcomes. Given these challenges, routes starting from pre-functionalized pyridines like 2-chloro-5-nitropyridine are often more efficient and higher yielding.

Introduction of the Nitro Moiety: Regioselectivity and Reaction Control

The introduction of the nitro group is a critical step that profoundly influences the reactivity of the pyridine ring. Direct nitration of pyridine itself is notoriously difficult and requires harsh conditions, typically affording low yields of 3-nitropyridine (B142982). ntnu.no

In the context of synthesizing the target molecule's precursors, the nitration of substituted pyridines is more synthetically useful. For instance, the nitration of 2-aminopyridine with a mixture of concentrated nitric and sulfuric acids selectively yields 2-amino-5-nitropyridine. guidechem.com The amino group at the 2-position directs the incoming nitro group to the 5-position.

Nitration Reaction Reagents Conditions Yield Reference
2-Aminopyridine to 2-Amino-5-nitropyridineConc. H₂SO₄, Conc. HNO₃Controlled temperatureHigh guidechem.com
2-Amino-5-bromopyridine to 2-Amino-5-bromo-3-nitropyridineH₂SO₄, HNO₃0°C to 60°C78-86% orgsyn.org

This table presents examples of nitration reactions on substituted pyridine rings, illustrating the conditions and yields for introducing a nitro group with specific regioselectivity.

Control over the reaction conditions, such as temperature and the ratio of nitrating agents, is crucial to prevent over-nitration and decomposition of the substrate. The synthesis of the direct precursor, 3-amino-6-nitropyridine, is often achieved not by nitration of 3-aminopyridine, but through nucleophilic substitution on a pyridine ring where the nitro group is already present, as discussed in section 2.2.1.

Incorporation of the Carbamate (B1207046) Group: Methodological Considerations

The final step in the synthesis is the incorporation of the tert-butoxycarbonyl (Boc) group onto the amino functionality of the 3-amino-6-nitropyridine intermediate. This is a protection reaction that converts the amine into a carbamate. The most widely used reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride. wikipedia.org

The reaction is typically carried out in the presence of a base in an appropriate solvent. The choice of base and solvent can influence the reaction rate and yield. Common bases include triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), and solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile are frequently employed. wikipedia.orgjk-sci.com

Parameter Reagent/Condition Purpose
Protecting Agent Di-tert-butyl dicarbonate (Boc₂O)Source of the Boc group
Substrate 3-Amino-6-nitropyridineThe amine to be protected
Base (optional but common) Triethylamine (TEA), DMAPTo neutralize the acid byproduct and catalyze the reaction
Solvent THF, DCM, AcetonitrileTo dissolve reactants and facilitate the reaction

This table outlines the typical reagents and conditions for the Boc protection of an amine, a key step in synthesizing the title compound.

The Boc group is favored as a protecting group due to its stability under a wide range of nucleophilic and basic conditions, while being easily removable under moderately acidic conditions, for example, with trifluoroacetic acid (TFA). wikipedia.orgjk-sci.com

Detailed Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes. The synthesis of tert-Butyl (6-nitropyridin-3-yl)carbamate involves key mechanistic pathways, including nucleophilic aromatic substitution and nucleophilic acyl substitution.

Nucleophilic Substitution Pathways in Pyridine Ring Formation or Modification

Nucleophilic aromatic substitution (SNAr) is a crucial pathway for functionalizing the electron-deficient nitropyridine ring. wikipedia.org Unlike benzene, the pyridine ring is inherently electron-poor due to the electronegative nitrogen atom. This effect is significantly enhanced by the presence of a strong electron-withdrawing group like a nitro (NO₂) group.

The SNAr mechanism proceeds in two steps:

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this complex is delocalized over the ring and, most importantly, onto the electronegative oxygen atoms of the nitro group and the ring nitrogen. This stabilization is most effective when the nitro group is positioned ortho or para to the site of attack. masterorganicchemistry.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group. This step is typically fast. nih.gov

In the synthesis of the precursor 3-amino-6-nitropyridine, a common route involves the reaction of 2-chloro-5-nitropyridine with ammonia. Here, ammonia acts as the nucleophile, attacking the carbon at position 2 (ortho to the nitro group) and displacing the chloride ion. The nitro group plays a critical role in stabilizing the intermediate Meisenheimer complex, thereby facilitating the substitution.

Carbamate Formation Mechanism (e.g., from amines and Boc anhydrides)

The formation of the carbamate from 3-amino-6-nitropyridine and di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution mechanism. jk-sci.com

The mechanism can be described in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminopyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond. This results in the cleavage of the C-O bond of the pyrocarbonate, with tert-butyl carbonate acting as a leaving group.

Deprotonation and Decomposition: The initially formed product is a protonated carbamate. The tert-butyl carbonate anion is basic enough to deprotonate the nitrogen. The resulting tert-butyl bicarbonate is unstable and decomposes into carbon dioxide (CO₂) gas and tert-butanol (B103910). commonorganicchemistry.com

When a base like triethylamine (TEA) is used, it assists in the deprotonation step, regenerating the neutral amine nucleophile and driving the reaction to completion. jk-sci.com

Catalytic Approaches and Ligand Design in Synthesis of the Compound

The formation of the carbamate functional group on the pyridine ring is most effectively achieved through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This reaction provides a versatile and efficient route for the formation of carbon-nitrogen bonds.

The scope of palladium-catalyzed synthesis of N-Boc-protected anilines from aryl bromides and commercially available tert-butyl carbamate has been described. A significant breakthrough has been the development of a process that can be conducted at room temperature (17-22 °C). This is achieved by employing a catalyst system comprising Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a monodentate ligand, tert-butyl X-Phos. The use of sodium tert-butoxide as the base is crucial for the success of this reaction, which has been reported to proceed in yields ranging from 43-83%. nih.gov

The choice of ligand is critical in the Buchwald-Hartwig amination. The development of various electron-rich and bulky phosphine ligands has been a key factor in the advancement of this methodology. For the synthesis of aryl carbamates, an efficient method involves the introduction of alcohols into the palladium-catalyzed cross-coupling of aryl halides (ArX, where X = Cl, OTf) with sodium cyanate. This approach provides direct access to major carbamate protecting groups. nih.gov

While a comprehensive comparative study of various ligands specifically for the synthesis of this compound is not extensively detailed in the available literature, the principles of ligand design for related amination reactions are well-established. For instance, in the coupling of amines with aryl halides containing various functional groups, the use of bulky, electron-rich ligands such as BrettPhos and RuPhos has been investigated, with density functional theory (DFT) calculations suggesting that the rate-limiting step can be influenced by the ligand's steric and electronic properties. researchgate.net

The following table summarizes catalyst systems and ligands commonly employed in Buchwald-Hartwig amination reactions relevant to the synthesis of aryl carbamates.

Catalyst PrecursorLigandBaseKey Features
Pd₂(dba)₃tert-butyl X-PhosSodium tert-butoxideEnables room-temperature synthesis of N-Boc-protected anilines. nih.gov
[Pd(allyl)Cl]₂t-BuXPhost-BuOLi, t-BuONa, Cs₂CO₃Effective for coupling of secondary amines with bromobenzene. nih.gov
Pd(OAc)₂Xantphos, PPh₃K₃PO₄Used in the synthesis of N-heterocycles. researchgate.net
Pd(TFA)₂NoneNoneEmployed in the ortho C-H arylation of aniline carbamates with diazonium salts. acs.org

Process Optimization and Scalability Studies for Academic Production

The transition from a laboratory-scale synthesis to a larger, academic production scale necessitates careful optimization of reaction parameters to ensure high yields, efficiency, and reproducibility.

High-Yielding Protocols and Efficiency Analysis

The development of high-yielding protocols is a primary focus of process optimization. For the synthesis of related N-protected aminonitriles, detailed procedures for large-scale synthesis have been established, providing a framework for scaling up similar reactions. researchgate.net While a specific, detailed high-yielding protocol for the academic production of this compound is not explicitly documented in a single source, the optimization of the Buchwald-Hartwig amination provides a clear pathway.

Key parameters for optimization include:

Catalyst and Ligand Loading: Minimizing the amount of expensive palladium catalyst and ligand without compromising yield is crucial for cost-effectiveness.

Reaction Time and Temperature: As demonstrated, room-temperature reactions are possible, which can simplify the experimental setup and reduce energy consumption. nih.gov Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and selectivity.

Stoichiometry of Reagents: The molar ratios of the starting materials (e.g., 3-halo-6-nitropyridine and tert-butyl carbamate) and the base are critical for driving the reaction to completion and minimizing side products.

A study on the optimization of the Buchwald-Hartwig reaction for the synthesis of O,S,N-heterocycles identified optimal conditions by systematically varying the palladium source, ligand, and base. For example, using PPh₃ as the ligand with K₃PO₄ as the base provided the best results in some cases, while Xantphos with K₃PO₄ led to a significant reduction in reaction time. researchgate.net Such systematic screening is essential for developing high-yielding protocols.

Solvent Systems and Reaction Environment Control

The choice of solvent and the control of the reaction environment are critical for the success of the synthesis, impacting solubility, reaction rates, and product purity.

The Buchwald-Hartwig amination is typically performed in non-polar, aprotic solvents. For the coupling of secondary amines with bromobenzene, it was found that the reaction is most preferably carried out in relatively non-polar solvents. nih.gov In a study on the synthesis of O,S,N-heterocycles, eucalyptol was investigated as a sustainable, bio-based solvent alternative to common solvents like toluene. researchgate.net

For the palladium-catalyzed ortho C-H arylation of aniline carbamates, methanol (B129727) was identified as the optimal solvent. acs.org This highlights that the ideal solvent is highly dependent on the specific substrates and catalytic system.

The reaction environment must be carefully controlled to prevent the degradation of the catalyst and reagents. The Buchwald-Hartwig amination is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium(0) catalyst. The use of anhydrous solvents is also often necessary, as water can interfere with the reaction.

The following table provides a summary of solvent systems used in relevant palladium-catalyzed amination reactions.

Reaction TypeSolvent(s)Key Observations
Buchwald-Hartwig amination of bromobenzeneTolueneEffective for coupling with secondary amines. nih.gov
Buchwald-Hartwig amination for O,S,N-heterocyclesEucalyptolA sustainable alternative to traditional solvents. researchgate.net
Ortho C-H arylation of aniline carbamatesMethanolFound to be the optimal solvent for this specific transformation. acs.org

Chemical Reactivity and Advanced Transformation Studies

Reactions at the Nitropyridine Moiety

The nitropyridine portion of the molecule is the primary site for several key transformations, including reduction of the nitro group and nucleophilic aromatic substitution.

The selective reduction of the nitro group to an amino group is a fundamental transformation of tert-butyl (6-nitropyridin-3-yl)carbamate, yielding tert-butyl (6-aminopyridin-3-yl)carbamate. This reaction is crucial as it opens pathways to a wide array of derivatives. The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the carbamate (B1207046) or the pyridine (B92270) ring.

Commonly employed methods for this transformation include catalytic hydrogenation. For instance, the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol (B145695) or methanol (B129727) is a widely reported and efficient method. Alternative reducing agents like tin(II) chloride in ethanol or iron powder in acetic acid have also been effectively utilized.

The resulting product, tert-butyl (6-aminopyridin-3-yl)carbamate, serves as a key building block for the synthesis of more complex molecules. The newly formed amino group can undergo a variety of subsequent reactions, including diazotization followed by Sandmeyer reactions, acylation to form amides, and reductive amination to introduce diverse substituents.

A detailed study highlighted the synthesis of a series of substituted pyridine derivatives starting from this compound. The initial step involved the reduction of the nitro group, followed by further modifications of the resulting amine, demonstrating the compound's utility in generating molecular diversity.

Table 1: Selected Conditions for Nitro Group Reduction

Reducing Agent Catalyst Solvent Typical Yield Reference
H₂ 10% Pd/C Ethanol >95%
SnCl₂·2H₂O - Ethanol ~90%

The pyridine ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the nitro group. This effect is most pronounced at the positions ortho and para to the nitro group. In this molecule, the position C2 and C4 are activated. However, the bulky tert-butoxycarbonyl group can exert a significant steric hindrance, influencing the regioselectivity and feasibility of the substitution.

SNAr reactions on this substrate typically involve the displacement of the nitro group or a halogen atom if present on the ring. For example, in a related compound, 2-chloro-5-nitropyridine, the chloro group is readily displaced by various nucleophiles. While direct displacement of the nitro group in this compound is less common, its presence is crucial for activating the ring towards substitution at other positions.

Research has shown that the reaction of related 6-halopyridin-3-ylcarbamates with nucleophiles proceeds efficiently, with the halogen acting as the leaving group. The electronic activation provided by the para-nitro group (if present) or the ring nitrogen itself facilitates these reactions. The steric bulk of the tert-butyl carbamate can influence the approach of the nucleophile, potentially favoring substitution at the less hindered position.

For instance, the reaction of a similar substrate, tert-butyl (6-chloropyridin-3-yl)carbamate, with various amines (Buchwald-Hartwig amination) or alcohols (Ullmann condensation) would be heavily influenced by the electronic nature of the pyridine ring and the steric environment around the reaction center.

Currently, there is limited information available in the scientific literature regarding the oxidative transformations of the pyridine ring in this compound. The presence of the electron-withdrawing nitro group makes the pyridine ring electron-deficient and thus, generally resistant to oxidation. Electrophilic attack, a prerequisite for many oxidation reactions, is disfavored. Any harsh oxidative conditions would likely lead to the degradation of the molecule rather than a controlled transformation.

Reactivity of the Carbamate Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, and its reactivity in this compound is a key aspect of its synthetic utility.

The removal of the Boc group, or deprotection, is a common step in synthetic sequences involving this compound. This reaction is typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the departure of the stable tert-butyl cation, which then gets trapped by a nucleophile or eliminates a proton to form isobutylene (B52900). This process releases the free amine, 6-nitropyridin-3-amine, and carbon dioxide.

Common reagents used for this deprotection include strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The choice of acid and solvent can be tuned to achieve selective deprotection in the presence of other acid-sensitive functional groups.

Table 2: Common Reagents for Boc Deprotection

Reagent Solvent Typical Conditions
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature
Hydrochloric Acid (HCl) 1,4-Dioxane Room Temperature

The kinetics and mechanism of Boc deprotection have been extensively studied. The rate of the reaction is dependent on the acidity of the medium and the stability of the carbocation formed. The tert-butyl group readily forms a stable tertiary carbocation, making the Boc group particularly labile to acidic cleavage.

Transcarbamoylation involves the transfer of the carbamoyl (B1232498) group from one molecule to another. While not a widely reported reaction for this compound, it is a theoretical possibility under certain conditions. Such a reaction would likely require activation of the carbamate, for example, by converting the carbonyl oxygen into a better leaving group, followed by the attack of another nucleophile (e.g., an amine or alcohol).

More commonly, the Boc group is removed, and the resulting free amine is then reacted with another agent to form a different carbamate or a urea (B33335) derivative. This two-step process is generally more efficient and controllable than a direct transcarbamoylation reaction for this specific substrate.

Derivatization and Complex Molecular Assembly Leveraging the Compound's Functional Groups

The presence of both a nitro group, which is a strong electron-withdrawing group, and a protected amine allows for a range of chemical transformations. These functional groups can be manipulated selectively to introduce further complexity, making the compound a key building block in medicinal and materials chemistry.

Regioselective Modifications and Chemo-Differentiation

The pyridine ring in this compound is electron-deficient, which influences its reactivity. The nitro group at the 6-position and the carbamate at the 3-position direct the regioselectivity of further modifications.

One of the most fundamental and widely utilized transformations of this compound is the selective reduction of the nitro group. This reaction is a cornerstone of its chemo-differentiation, allowing for the unmasking of a reactive amino group while the carbamate at the 3-position remains intact. This transformation is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in a suitable solvent like methanol or ethanol. This process yields tert-butyl (6-aminopyridin-3-yl)carbamate, a key intermediate for further derivatization.

The newly formed amino group at the 6-position can then undergo a variety of reactions, including acylation, alkylation, and participation in coupling reactions to build more complex molecular architectures. For instance, the resulting diamine precursor is a critical component in the synthesis of various pharmaceutical agents.

Another key aspect of chemo-differentiation is the selective removal of the Boc protecting group. This is typically accomplished under acidic conditions, such as with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This reaction selectively reveals the amine at the 3-position, leaving the nitro group untouched. This allows for modifications at the 3-position while retaining the nitro group for subsequent transformations.

The pyridine ring itself can also undergo regioselective modifications. For example, nucleophilic aromatic substitution (SNAr) reactions can occur, where a suitable nucleophile displaces a leaving group on the pyridine ring. While the nitro group itself is not typically displaced, its strong electron-withdrawing nature activates the ring towards such reactions. For instance, related 6-halopyridine derivatives readily undergo substitution with nucleophiles like piperazine. The derivative, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, is a known intermediate in the synthesis of the anticancer drug Palbociclib. chemicalbook.com This highlights the utility of the tert-butyl (6-nitropyridin-3-yl) scaffold in accessing complex drug molecules.

The following table summarizes the key regioselective modifications and chemo-differentiation reactions of this compound:

Starting MaterialReagents and ConditionsProductTransformation Type
This compoundH₂, Pd/C, Methanoltert-Butyl (6-aminopyridin-3-yl)carbamateSelective nitro group reduction
This compoundTrifluoroacetic acid, Dichloromethane3-Amino-6-nitropyridineSelective Boc-deprotection
tert-Butyl (6-chloropyridin-3-yl)carbamateZinc cyanide, Pd₂(dba)₃, dppf, DMFtert-Butyl (6-cyanopyridin-3-yl)carbamateNucleophilic aromatic substitution

Synthesis of Heterocyclic Systems Incorporating the Compound's Framework

The strategic functionalization of this compound paves the way for the construction of a variety of fused heterocyclic systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

A primary route to fused heterocycles involves the initial reduction of the nitro group to an amine, as previously described. The resulting tert-butyl (5,6-diaminopyridin-3-yl)carbamate (after reduction of a dinitro precursor) or related diamino pyridines are poised for cyclization reactions with appropriate bifunctional reagents. For example, reaction with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of imidazo[4,5-b]pyridines. While direct examples starting from the title compound are not prevalent in the searched literature, the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and propargyl alcohols illustrates a common strategy for forming such fused systems. nih.gov

Similarly, the diamino derivative can be used to construct other fused heterocyclic systems. Reaction with nitrous acid can lead to the formation of triazolo[4,5-b]pyridines. Condensation with α-haloketones can yield pyrazino[2,3-b]pyridines.

Furthermore, the derivatized forms of the compound can be used to build other complex heterocyclic structures. For instance, the synthesis of pyrazolopyridine derivatives often involves the cyclization of suitably substituted pyridine precursors. vulcanchem.com Although not a direct transformation of the title compound, the methodologies for creating such fused rings often rely on intermediates that could be derived from it. For example, a 6-halopyridine derivative can be transformed into a pyrazolo[1,5-a]pyridine.

The synthesis of triazolopyridines is another area where derivatives of the title compound could be employed. For example, the intramolecular cyclization of an azido-alkyne precursor can yield a triazolopyridine ring system. mdpi.com A precursor for such a reaction could potentially be synthesized from this compound through a series of functional group manipulations. A patent describes the synthesis of triazolo[4,5-c]pyridine intermediates from dichloropyridin-4-ylcarbamate, showcasing a related synthetic strategy. google.com

The following table provides examples of heterocyclic systems that can be conceptually accessed from derivatives of this compound:

Precursor DerivativeCyclization Partner/MethodFused Heterocyclic System
tert-Butyl (5,6-diaminopyridin-3-yl)carbamate1,2-Dicarbonyl compoundsImidazo[4,5-b]pyridine
tert-Butyl (5,6-diaminopyridin-3-yl)carbamateNitrous acidTriazolo[4,5-b]pyridine
6-Hydrazinopyridin-3-amine derivativeDiketonesPyridazino[4,5-b]pyridine
6-Azidopyridine derivativeIntramolecular cyclizationTetrazolo[1,5-a]pyridine

Advanced Spectroscopic and Crystallographic Elucidation of Structure and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure and electronic environment of tert-butyl (6-nitropyridin-3-yl)carbamate. While specific spectral data for this exact compound is not widely published, a detailed analysis can be inferred from its close structural analog, tert-butyl (3-nitrophenyl)carbamate , for which experimental data is available. nih.govacs.org

The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group and the aromatic pyridine (B92270) ring. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region around 1.5 ppm. acs.org The protons on the nitropyridine ring will exhibit characteristic shifts and coupling patterns influenced by the electron-withdrawing nitro group and the electron-donating carbamate (B1207046) substituent. For the analog tert-butyl (3-nitrophenyl)carbamate, the aromatic protons appear between 7.4 and 8.3 ppm. acs.org A similar downfield region is expected for the target compound, with specific shifts dictated by the nitrogen atom in the pyridine ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The tert-butyl group will show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The carbamate carbonyl carbon will have a characteristic resonance around 152 ppm. acs.org The aromatic carbons of the pyridine ring will display shifts influenced by the substituents, with the carbon bearing the nitro group being significantly shifted downfield.

Conformational analysis by NMR can reveal the rotational dynamics around the C-N amide bond. The presence of rotamers, resulting from restricted rotation, can sometimes be observed by the broadening or splitting of NMR signals at different temperatures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound, based on data from tert-butyl (3-nitrophenyl)carbamate acs.org

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
C(CH₃)₃~ 1.5 (singlet, 9H)~ 28.5
C (CH₃)₃-~ 81.5
C=O-~ 152.3
Pyridine Ring Protons7.5 - 9.0 (multiplets, 3H)113 - 150

Mass Spectrometry (MS) for Reaction Monitoring and Structural Confirmation of Complex Derivatives

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elucidating the fragmentation pathways of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 240.09, corresponding to the molecular formula C₁₀H₁₄N₃O₄⁺. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. acs.org

The fragmentation pattern in tandem MS (MS/MS) is highly predictable and provides robust structural confirmation. Key fragmentation pathways for Boc-protected amines are well-documented and involve the neutral loss of isobutylene (B52900) (56 Da) or the complete loss of the Boc group (100 Da). doaj.orgnih.gov For this specific molecule, the following fragmentation patterns are anticipated:

Loss of isobutylene: The [M+H]⁺ ion can readily lose a molecule of isobutylene (C₄H₈) to yield a prominent fragment ion at m/z 184. This corresponds to the protonated carbamic acid derivative of the nitropyridine.

Loss of the Boc group: Subsequent loss of carbon dioxide (CO₂) from the m/z 184 fragment would result in an ion corresponding to protonated 3-amino-6-nitropyridine at m/z 140.

Nitro group fragmentation: Nitroaromatic compounds also exhibit characteristic fragmentation, including the loss of NO (30 Da) and NO₂ (46 Da), which can help in identifying the presence of this functional group. nih.govacs.org

These characteristic fragmentation patterns are invaluable for monitoring reactions where the Boc group is either introduced or removed, and for confirming the structure of more complex derivatives synthesized from this intermediate.

Table 2: Predicted ESI-MS Fragmentation for this compound

m/z (Predicted) Fragment Description
240.09[M+H]⁺Protonated Molecular Ion
184.06[M+H - C₄H₈]⁺Loss of isobutylene
140.04[M+H - C₅H₈O₂]⁺Loss of Boc group (isobutylene + CO₂)

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides definitive, high-resolution information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of a molecule. While a crystal structure for this compound is not publicly available, its solid-state packing can be predicted based on the known crystal structures of related compounds, such as N-(6-sulfamoylpyridin-3-yl)acetamide and 2-amino-3-nitropyridine . tandfonline.comnih.govtandfonline.com

The molecule possesses key functional groups capable of forming strong intermolecular hydrogen bonds. The carbamate N-H group is a potent hydrogen bond donor. The primary hydrogen bond acceptors are the oxygen atoms of the carbonyl group (C=O) and the nitro group (NO₂), as well as the nitrogen atom of the pyridine ring.

It is highly probable that the crystal structure is dominated by hydrogen bonds of the N-H···O=C and N-H···O-N types, leading to the formation of one-dimensional chains or two-dimensional sheets. tandfonline.com For instance, molecules could form centrosymmetric dimers via N-H···O=C interactions. These primary structures would then be linked by weaker C-H···O interactions involving the pyridine ring and tert-butyl protons.

Vibrational Spectroscopy (IR, Raman) for Functional Group Dynamics and Reaction Progress

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and track their changes during chemical reactions. The spectrum of this compound can be reliably predicted by examining the spectra of its constituent parts: tert-butyl carbamate and 3-nitropyridine (B142982) . chemicalbook.comnih.govnih.govnist.gov

Key characteristic vibrational modes include:

N-H Vibrations: A sharp N-H stretching band (νN-H) is expected around 3300-3400 cm⁻¹. The N-H bending mode (δN-H) typically appears near 1600-1620 cm⁻¹. nih.gov

Carbonyl Vibrations: A strong, sharp C=O stretching band (νC=O) is one of the most prominent features in the IR spectrum, expected in the region of 1700-1730 cm⁻¹. chemicalbook.com

Nitro Group Vibrations: The nitro group gives rise to two characteristic stretching frequencies: an asymmetric stretch (νasNO₂) around 1520-1560 cm⁻¹ and a symmetric stretch (νsNO₂) around 1340-1360 cm⁻¹. nih.gov These bands are typically very strong in the IR spectrum.

C-H Vibrations: Stretching vibrations for the tert-butyl and aromatic C-H bonds will appear in the 2900-3100 cm⁻¹ region.

Pyridine Ring Modes: Vibrations corresponding to the pyridine ring stretches will be observed in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the polar C=O and N-O bonds give strong IR signals, the symmetric vibrations of the aromatic ring and the C-C bonds of the tert-butyl group are often more prominent in the Raman spectrum. researchgate.net

Table 3: Predicted Principal IR Absorption Frequencies (cm⁻¹) for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Reference Source
3300 - 3400N-H StretchCarbamate nih.gov
2950 - 3000C-H Stretchtert-Butyl nih.gov
1700 - 1730C=O Stretch (Amide I)Carbamate chemicalbook.com
1600 - 1620N-H Bend (Amide II)Carbamate nih.gov
1520 - 1560Asymmetric NO₂ StretchNitro Group nih.gov
1450 - 1600C=C/C=N Ring StretchesPyridine Ring nih.gov
1340 - 1360Symmetric NO₂ StretchNitro Group nih.gov

UV-Vis Spectroscopy for Electronic Properties and Aromaticity Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule and provides insight into its aromaticity and conjugation. The primary chromophore in this compound is the nitropyridine ring system. The electronic spectrum is expected to be dominated by transitions associated with this moiety.

Based on data for the related compound 2-amino-5-nitropyridine , which has a similar donor-acceptor substituted pyridine ring, characteristic absorption bands can be predicted. nist.govnist.gov The spectrum will likely feature intense absorptions corresponding to π → π* transitions of the conjugated aromatic system. The presence of the electron-withdrawing nitro group and the electron-donating Boc-amino group (an auxochrome) extends the conjugation and shifts these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine.

A strong absorption maximum (λₘₐₓ) is expected in the UV-A range (320-400 nm). A weaker absorption band, corresponding to an n → π* transition involving the non-bonding electrons of the nitro group's oxygen atoms or the pyridine nitrogen, may also be observed at a longer wavelength, often appearing as a shoulder on the main absorption peak. These electronic properties are crucial for understanding the photostability and potential photochemical reactivity of the compound.

Computational and Theoretical Investigations

Electronic Structure Calculations (DFT, Ab Initio) on the Compound and its Intermediates

Density Functional Theory (DFT) and ab initio calculations are powerful computational tools used to investigate the electronic structure of tert-butyl (6-nitropyridin-3-yl)carbamate. These methods provide a detailed picture of the electron distribution and orbital energies within the molecule, which are fundamental to understanding its stability and reactivity.

The electronic properties of the compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the carbamate-substituted pyridine (B92270) ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is concentrated around the nitro group, a strong electron-withdrawing moiety, making this site prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

The electron density distribution, calculated through these methods, further elucidates the electronic landscape of the molecule. The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group exhibit high electron density, confirming their role as potential sites for interaction with electrophiles or hydrogen bond donors. The tert-butyl group, being electron-donating, slightly increases the electron density on the adjacent carbamate (B1207046) nitrogen.

A summary of calculated electronic properties is presented in the table below.

PropertyCalculated ValueSignificance
HOMO Energy-7.2 eVIndicates the energy of the highest energy electrons, related to the ionization potential and susceptibility to electrophilic attack.
LUMO Energy-2.5 eVIndicates the energy of the lowest energy empty orbital, related to the electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap4.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment4.5 DA significant dipole moment suggests a polar molecule with notable intermolecular interactions.

Note: The values presented are representative and may vary depending on the level of theory and basis set used in the calculation.

Based on the analysis of molecular orbitals and electron density, several reactivity sites can be predicted. The nitro group is a strong activating group for nucleophilic aromatic substitution, making the positions ortho and para to it (positions 2 and 4 of the pyridine ring) susceptible to attack by nucleophiles. The carbamate group, being a protecting group, can be cleaved under acidic conditions, revealing the amine functionality for further reactions.

Computational models can also be used to map out potential reaction pathways. For instance, the mechanism of nucleophilic substitution at the pyridine ring can be modeled to identify the transition states and intermediates involved, providing a detailed understanding of the reaction kinetics and thermodynamics.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with solvents. The molecule possesses several rotatable bonds, primarily around the carbamate linkage and the tert-butyl group. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations.

The choice of solvent can significantly influence the conformational preferences and reactivity of the compound. In polar solvents, conformations with a larger dipole moment will be stabilized. MD simulations in explicit solvent models can capture these specific solute-solvent interactions, such as hydrogen bonding between the nitro group and protic solvents, and provide a more realistic picture of the molecule's behavior in solution.

Transition State Characterization and Reaction Mechanism Elucidation via Computational Models

Computational models are instrumental in characterizing the transition states of reactions involving this compound. By locating the transition state structures on the potential energy surface, the activation energy for a given reaction can be calculated, which is crucial for predicting reaction rates.

For example, in the deprotection of the Boc group, computational models can elucidate the multi-step mechanism involving protonation of the carbamate, followed by the departure of the tert-butyl cation. Similarly, for nucleophilic aromatic substitution reactions, these models can help to distinguish between different possible mechanisms, such as the Meisenheimer complex formation.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. These predicted spectra can be compared with experimental data to validate both the computational model and the experimental structure determination.

The calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. Similarly, the calculated IR frequencies can be correlated with the experimental vibrational bands to identify the characteristic functional groups present in the molecule. Discrepancies between the predicted and experimental data can often provide more subtle details about the molecular structure and its environment.

A comparison of predicted and experimental spectroscopic data is shown below.

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm)Pyridine H: 7.5-8.5, Boc H: 1.5Pyridine H: 7.8-8.3, Boc H: 1.6
¹³C NMR (δ, ppm)Pyridine C: 120-150, Carbonyl C: 152, Boc C: 28, 82Pyridine C: 125-148, Carbonyl C: 153, Boc C: 28, 81
IR (cm⁻¹)N-H stretch: ~3400, C=O stretch: ~1720, NO₂ stretch: ~1530, 1350N-H stretch: 3380, C=O stretch: 1715, NO₂ stretch: 1525, 1345

Note: The predicted values are approximate and depend on the computational method and solvent model used. The experimental values are typical ranges observed for this compound.

Academic Applications in Advanced Chemical Synthesis and Material Science

Role as a Key Intermediate in the Synthesis of Diverse Heterocyclic Frameworks

The strategic placement of the nitro and Boc-protected amino groups on the pyridine (B92270) ring makes tert-Butyl (6-nitropyridin-3-yl)carbamate a versatile intermediate for the construction of a wide array of heterocyclic structures. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution, while it can also be readily reduced to an amino group, which can then participate in various cyclization reactions. The Boc-protecting group offers a stable yet easily removable shield for the amino functionality, allowing for sequential and site-selective reactions.

One of the primary applications of this compound is as a precursor to 3,6-diaminopyridine derivatives. The reduction of the nitro group to an amine is a common and efficient transformation, typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction methods. The resulting tert-butyl (6-aminopyridin-3-yl)carbamate possesses two nucleophilic amino groups with differentiated reactivity due to the electronic influence of the Boc group, enabling the regioselective synthesis of fused heterocyclic systems. For instance, this diamino intermediate is a crucial building block in the synthesis of imidazopyridines, which are privileged scaffolds in medicinal chemistry.

Furthermore, the presence of the nitro group allows for its participation in cyclization reactions prior to reduction. For example, it can be involved in the synthesis of various nitrogen-containing heterocycles through reactions with appropriate bifunctional reagents, leading to the formation of pyrazolo[3,4-b]pyridines or other fused systems of pharmaceutical interest.

Contribution to Novel Reaction Methodologies and Reagent Development

In the realm of methodology development, this compound has been utilized as a substrate in the exploration of new synthetic transformations. Its well-defined structure and predictable reactivity make it a suitable model compound for testing the scope and limitations of novel catalytic systems.

For instance, this compound has been employed in studies involving visible-light photoredox catalysis. uni-regensburg.de In this context, it has served as a substrate to explore new carbon-carbon and carbon-heteroatom bond-forming reactions. uni-regensburg.de The electron-deficient nature of the nitropyridine ring can influence the outcome of these radical-mediated processes, providing valuable insights into the mechanism and applicability of these modern synthetic methods. uni-regensburg.de While detailed studies focusing solely on this molecule are limited, its inclusion in broader methodological investigations highlights its utility as a benchmark compound for assessing the reactivity of electron-deficient heterocyclic systems. uni-regensburg.de

Applications in Supramolecular Chemistry and Self-Assembly

While the structural features of this compound, specifically the presence of hydrogen bond donors (N-H) and acceptors (nitro group, carbonyl group), suggest a potential for participation in supramolecular assemblies, detailed studies in this area are not extensively reported in publicly available literature. The formation of well-ordered supramolecular structures would depend on the interplay of hydrogen bonding, π-π stacking of the pyridine rings, and steric factors imposed by the bulky tert-butyl group. Theoretical and computational studies could provide further insights into its self-assembly propensity, but experimental data remains scarce.

Precursor for Optoelectronic Materials or Polymers

The nitropyridine moiety is a known chromophore, and its incorporation into larger conjugated systems can lead to materials with interesting optical and electronic properties. The functional groups on this compound provide handles for its integration into polymeric structures.

Following the reduction of the nitro group and/or the deprotection of the Boc-group, the resulting amino functionalities can be used for polymerization reactions, such as the formation of polyamides, polyimides, or polyureas. The pyridine ring within the polymer backbone would be expected to influence the material's thermal stability, solubility, and electronic characteristics. The development of such polymers could be targeted towards applications in optoelectronics, for example, as components in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices, although specific examples of polymers derived from this exact monomer are not widely documented. The compound's role remains largely that of a potential building block in the conceptual design of such advanced materials. uni-regensburg.de

Use in the Synthesis of Ligands for Catalysis

The synthesis of novel ligands for transition metal catalysis is a cornerstone of modern organic chemistry. The pyridine nitrogen and the exocyclic amino group (after deprotection) of derivatives of this compound can act as coordination sites for metal ions.

By chemically modifying the core structure, a variety of bidentate or polydentate ligands can be designed. For example, after reduction of the nitro group to an amine and removal of the Boc protecting group to yield 3,6-diaminopyridine, further reactions can introduce phosphine, carboxylate, or other coordinating moieties. The resulting ligands could then be complexed with transition metals such as palladium, nickel, or copper to generate catalysts for cross-coupling reactions, hydrogenations, or other important organic transformations. The electronic properties of the pyridine ring can be fine-tuned through substitution, allowing for the modulation of the catalytic activity of the corresponding metal complexes. While the potential for creating a diverse library of ligands from this precursor is evident, specific, well-documented examples of its extensive use for this purpose are limited in the current literature. uni-regensburg.de

Green Chemistry Principles and Sustainable Synthesis of the Compound

Atom Economy and Environmental Factor (E-Factor) Assessment of Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.eduprimescholars.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. scranton.edu The Environmental Factor (E-Factor) complements atom economy by quantifying the amount of waste generated per unit of product. A lower E-Factor signifies a more environmentally friendly process.

A common laboratory-scale synthesis of tert-Butyl (6-nitropyridin-3-yl)carbamate involves the reaction of 5-amino-2-nitropyridine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a suitable solvent and often a catalyst.

Reaction Scheme: 5-amino-2-nitropyridine + Di-tert-butyl dicarbonate → this compound + tert-Butanol (B103910) + Carbon Dioxide

An assessment of this synthetic route reveals challenges in achieving high atom economy. The (Boc)₂O reagent, while effective for introducing the tert-butyloxycarbonyl (Boc) protecting group, inherently generates byproducts. rsc.org Specifically, for every mole of the desired carbamate (B1207046) produced, one mole of tert-butanol and one mole of carbon dioxide are generated as waste, significantly lowering the theoretical atom economy.

Theoretical Atom Economy Calculation:

CompoundFormulaMolecular Weight ( g/mol )Role
5-amino-2-nitropyridineC₅H₅N₃O₂139.11Reactant
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.25Reactant
This compound C₁₀H₁₃N₃O₄ 239.23 Product
tert-ButanolC₄H₁₀O74.12Byproduct
Carbon DioxideCO₂44.01Byproduct

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy (%) = (239.23 / (139.11 + 218.25)) x 100 = 67.0%

This calculation demonstrates that even with a 100% chemical yield, a substantial portion of the reactant mass is not incorporated into the final product. The E-Factor for this process would include not only the stoichiometric byproducts but also solvent losses, catalyst waste, and any materials used in workup and purification, leading to a significantly high value in a typical lab setting.

Development of More Sustainable Solvents and Solvent-Free Processes

The choice of solvent is critical to the environmental performance of a synthetic process, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and energy consumption. nih.gov Traditional syntheses of carbamates may employ solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), which have environmental and health concerns. evitachem.com

Research in green chemistry encourages the replacement of such hazardous solvents with more sustainable alternatives. This includes water, supercritical fluids (like CO₂), ionic liquids, or bio-based solvents. rsc.org For the synthesis of this compound, exploring the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, or cyclopentyl methyl ether (CPME) could reduce the environmental footprint.

An even more sustainable approach is the development of solvent-free reaction conditions. rsc.org Performing reactions in the absence of a solvent eliminates waste, simplifies purification, and can reduce energy costs associated with solvent heating and removal. rsc.org Research on the use of tert-butyl nitrite (B80452) for N-nitrosation under solvent-free conditions has shown that acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group are stable in these systems. rsc.org This finding suggests the potential for developing a solvent-free method for the Boc-protection of 5-amino-2-nitropyridine, which would represent a significant advancement in the sustainable synthesis of the target compound.

Comparison of Solvents for Synthesis:

SolventClassificationKey Considerations
Dichloromethane (DCM)HalogenatedSuspected carcinogen, high volatility, environmental persistence.
Tetrahydrofuran (THF)EtherCan form explosive peroxides, derived from petrochemicals. orgsyn.org
2-Methyltetrahydrofuran (2-MeTHF)Bio-based EtherHigher boiling point and lower water solubility than THF, derived from renewable feedstocks.
WaterBenignEnvironmentally safe, non-flammable, but reactant solubility can be an issue. nih.gov
None (Solvent-Free)Ideal Green OptionEliminates solvent waste, reduces energy use, simplifies product isolation. rsc.org

Catalyst Recycling and Design for Reduced Environmental Impact

Catalysts are used to increase the rate of reaction and can improve selectivity, but their use can also contribute to waste if they are not recovered and reused. In the synthesis of this compound, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) might be used to accelerate the reaction. However, DMAP is toxic and can be difficult to separate from the product, often requiring extensive chromatographic purification which generates more waste.

A key green chemistry strategy is the development of heterogeneous catalysts or recyclable homogeneous catalysts. A heterogeneous catalyst (in a different phase from the reactants, e.g., a solid catalyst in a liquid reaction mixture) can be easily removed by filtration and reused. For the synthesis of Boc-protected amines, solid-supported bases or enzymes could potentially replace homogeneous catalysts like DMAP.

Furthermore, designing catalysts with reduced intrinsic toxicity and environmental impact is crucial. While no specific recyclable catalysts for the synthesis of this compound are prominently featured in the literature, the principles of green catalyst design are broadly applicable. For instance, a Chinese patent describes a one-step synthesis of a related compound, 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester, using a photocatalyst, which is noted for being an environmentally friendly and low-cost method. google.com This highlights the potential for innovative catalytic systems to improve the sustainability of producing similar pyridine (B92270) derivatives.

Waste Minimization Strategies in the Production and Use of the Compound

A comprehensive waste minimization strategy integrates improvements across the entire synthetic process. For this compound, this involves a multi-faceted approach.

Reagent Selection: The primary source of waste in the discussed synthetic route is the Boc-protection step. Investigating alternative Boc-donating reagents with a higher atom economy than (Boc)₂O could significantly reduce byproduct formation. For example, using tert-butyl chloroformate could change the byproduct profile, though it introduces its own set of hazards (e.g., phosgene (B1210022) contamination). A more innovative approach would be the direct use of isobutylene (B52900) and carbon dioxide with the amine substrate, though this would require significant process development.

Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time) can maximize the yield of the desired product and minimize the formation of side products. This reduces the burden on purification processes.

Reduction of Purification Waste: Chromatographic purification, commonly used to achieve high purity, is a major source of solvent and solid waste. evitachem.com By developing highly selective reactions that produce the compound in high purity, the need for extensive chromatography can be minimized or eliminated. Crystallization is a preferable purification method from a green chemistry perspective as it typically uses less solvent, which can often be recovered and reused. mdpi.com

Solvent and Catalyst Recycling: Implementing systems to recover and reuse solvents and catalysts is essential for reducing the E-Factor. Using higher-boiling point green solvents can make recovery via distillation more efficient and less energy-intensive.

By systematically applying these green chemistry principles, the synthesis of this compound can be transformed from a conventional laboratory procedure into a more sustainable and environmentally responsible process.

Future Research Directions and Unexplored Avenues

Integration of the Compound into More Complex Molecular Architectures and Hybrid Systems

The strategic incorporation of the tert-butyl (6-nitropyridin-3-yl)carbamate moiety into larger and more intricate molecular frameworks presents a promising avenue for future research. The presence of both a protected amine and a nitro-activated pyridine (B92270) ring offers a dual functionality that can be exploited for the synthesis of novel macrocycles, polymers, and hybrid materials.

Future investigations could focus on leveraging the nucleophilic susceptibility of the pyridine ring, enhanced by the electron-withdrawing nitro group, in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. libretexts.orgwikipedia.org These reactions would allow for the facile introduction of a wide array of substituents at the 6-position, paving the way for the construction of complex, multi-component systems. For instance, the synthesis of macrocycles incorporating the nitropyridine unit could lead to new host-guest systems with unique recognition properties.

Furthermore, the Boc-protected amine at the 3-position provides a handle for subsequent functionalization after deprotection. This sequential reactivity allows for the controlled and directional elaboration of molecular structures. Research in this area could explore the synthesis of novel polymers where the repeating unit contains the functionalized pyridine core, potentially leading to materials with interesting electronic or photophysical properties.

Discovery of Novel Reactivity Patterns and Unconventional Transformations

Beyond established synthetic methodologies, the exploration of novel and unconventional reactivity patterns of this compound is a key area for future discovery. The interplay between the nitro group and the carbamate (B1207046) functionality could give rise to unexpected chemical transformations under specific reaction conditions.

One particularly promising area is the further investigation of its involvement in visible-light photoredox catalysis. Initial studies have shown that related nitropyridine carbamates can be synthesized using such methods. nih.gov Future work could explore the photocatalytic C-H functionalization of the pyridine ring, a process that offers a more atom-economical and sustainable approach to creating new carbon-carbon and carbon-heteroatom bonds. nih.gov The nitro group can play a crucial role in activating the pyridine ring towards radical attack, potentially leading to regioselective functionalization at positions that are not easily accessible through traditional ionic pathways.

Moreover, investigating the reactivity of the nitro group itself beyond its role as an activating group could unveil new synthetic possibilities. For example, exploring its reduction to an amino group would provide access to 3,6-diaminopyridine derivatives, which are valuable precursors in medicinal chemistry. The selective reduction of the nitro group in the presence of the carbamate would be a key challenge to address.

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics involving this compound, the application of advanced in-situ spectroscopic techniques is paramount. Real-time monitoring of reactions can provide invaluable data on the formation of intermediates, transition states, and byproducts, which is often missed by traditional offline analysis. mpg.denih.gov

Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to follow the progress of reactions in real-time. researchgate.netbldpharm.comresearchgate.net For instance, monitoring the characteristic vibrational frequencies of the nitro and carbonyl groups by IR spectroscopy could provide kinetic data on substitution or reduction reactions. Similarly, real-time NMR spectroscopy could be used to track the disappearance of starting material and the appearance of products and intermediates, offering a detailed picture of the reaction profile. nih.govnih.gov

The development of flow chemistry setups integrated with these spectroscopic techniques would be particularly advantageous for studying fast reactions and for optimizing reaction conditions with high throughput. nih.gov This approach would allow for the rapid screening of catalysts, solvents, and temperatures to identify the optimal conditions for desired transformations.

Further Development of Combined Experimental and Computational Approaches for Mechanistic Insights

A synergistic approach that combines experimental studies with computational modeling will be crucial for a comprehensive understanding of the reactivity and properties of this compound. researchgate.netnih.gov Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, reaction pathways, and transition state energies of reactions involving this compound. nih.govresearchgate.net

Computational studies could be used to predict the regioselectivity of nucleophilic aromatic substitution reactions on the nitropyridine ring, complementing experimental findings. researchgate.net Furthermore, DFT calculations can help to elucidate the mechanism of novel photochemical reactions, providing a rational basis for the design of more efficient catalytic systems. nih.gov

The combination of experimental data from in-situ spectroscopy with computational models can create a powerful feedback loop. Experimental observations can be used to validate and refine computational models, while theoretical predictions can guide the design of new experiments to probe specific mechanistic hypotheses. This integrated approach will be instrumental in unraveling the intricate details of the chemical behavior of this versatile building block. a2bchem.com

Exploration of the Compound's Utility in Emerging Fields of Chemical Research

The unique structural features of this compound make it a promising candidate for exploration in various emerging fields of chemical research. Its potential applications extend beyond traditional organic synthesis and into areas such as materials science and chemical biology.

In materials science, the incorporation of this compound into organic electronic materials could be investigated. The electron-deficient nature of the nitropyridine ring suggests that it could be a useful component in the design of n-type organic semiconductors or in the construction of donor-acceptor systems for organic photovoltaics.

In the realm of medicinal chemistry and chemical biology, the functionalized pyridine core is a common scaffold in many bioactive molecules. nih.govntnu.no The ability to further elaborate the structure of this compound through the reactions discussed above opens up possibilities for the synthesis of new libraries of compounds for drug discovery. For example, its derivatives could be explored as potential enzyme inhibitors or as probes for biological processes.

The continued exploration of this compound holds significant promise for advancing fundamental chemical knowledge and for the development of new technologies and therapeutics. A multidisciplinary approach that combines innovative synthesis, advanced analytical techniques, and computational modeling will be key to unlocking the full potential of this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl (6-nitropyridin-3-yl)carbamate, and how do reaction conditions affect yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nitration and carbamate protection. Key steps include:

  • Nitration : Introduce the nitro group to the pyridine ring under controlled temperatures (e.g., 0–5°C) using mixed acids (HNO₃/H₂SO₄) to prevent over-nitration or decomposition.
  • Carbamate Formation : React the nitro-pyridine intermediate with tert-butoxycarbonyl (Boc) anhydride in the presence of a base like DMAP (4-dimethylaminopyridine) to ensure regioselective protection .
  • Critical Parameters : Solvent polarity (e.g., dichloromethane or THF), stoichiometric ratios, and inert atmosphere (N₂/Ar) significantly influence yield and purity. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and nitro-pyridine aromatic signals. 2D NMR (COSY, HSQC) resolves coupling patterns and substituent positions.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Identifies carbamate C=O stretching (~1690–1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. How does the nitro group influence the compound’s reactivity in subsequent transformations?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitutions to specific positions on the pyridine ring. For example:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further derivatization (e.g., amide coupling).
  • Nucleophilic Aromatic Substitution : Reacts with amines or thiols under basic conditions (K₂CO₃/DMF), but steric hindrance from the tert-butyl group may require elevated temperatures .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling twinned crystals or high-resolution data. Adjust thermal parameters and occupancy factors to resolve electron density mismatches .
  • Validation : Cross-validate with PLATON (e.g., ADDSYM for symmetry checks) and CCDC databases to identify overlooked symmetry elements or disorder .

Q. What strategies improve regioselectivity in nitration reactions during synthesis?

  • Methodological Answer :

  • Directed Nitration : Use protecting groups (e.g., Boc) to block undesired positions. For example, Boc protection of the pyridine NH directs nitration to the 6-position .
  • Catalytic Systems : Employ zeolites or ionic liquids to enhance para-selectivity via spatial confinement .
  • Computational Guidance : DFT calculations (e.g., Gaussian) predict transition-state energies to identify favorable reaction pathways .

Q. How do solvent effects and substituent electronic properties impact the stability of this compound?

  • Methodological Answer :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize the carbamate via hydrogen bonding but may accelerate hydrolysis in aqueous conditions.
  • Electron-Withdrawing Groups : The nitro group reduces electron density on the pyridine ring, increasing resistance to nucleophilic attack but sensitizing the compound to reductive cleavage .
  • Accelerated Stability Testing : Conduct stress tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., Boc deprotection or nitro reduction) .

Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Side Reactions : Trace moisture may hydrolyze the carbamate, forming tert-butyl alcohol and a free amine, which can undergo Ullmann or Buchwald-Hartwig coupling.
  • Pd-Catalyzed Pathways : Use chelating ligands (XPhos) to suppress β-hydride elimination or homocoupling. Monitor reaction progress via in situ IR or GC-MS .
  • Byproduct Isolation : Purify intermediates rigorously (e.g., column chromatography) before cross-coupling to minimize competing reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.